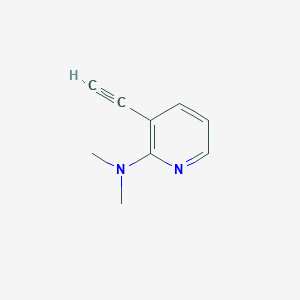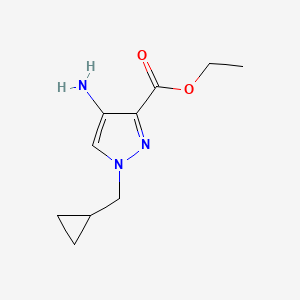
2-Amino-4-(4,5-dimethyl-1h-imidazol-1-yl)-2-methylpentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-(4,5-dimethyl-1h-imidazol-1-yl)-2-methylpentanamide is a complex organic compound characterized by its unique structure, which includes an imidazole ring substituted with dimethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4,5-dimethyl-1h-imidazol-1-yl)-2-methylpentanamide typically involves multi-step organic reactions. The starting materials often include 4,5-dimethyl-1H-imidazole and 2-methylpentanamide. The synthetic route may involve:
Nitration: Introduction of a nitro group to the imidazole ring.
Reduction: Conversion of the nitro group to an amino group.
Amidation: Formation of the amide bond between the imidazole derivative and 2-methylpentanamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-(4,5-dimethyl-1h-imidazol-1-yl)-2-methylpentanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents or nucleophiles like sodium azide or thiols.
Major Products
The major products formed from these reactions include various substituted imidazole derivatives, amines, and amides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Amino-4-(4,5-dimethyl-1h-imidazol-1-yl)-2-methylpentanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-Amino-4-(4,5-dimethyl-1h-imidazol-1-yl)-2-methylpentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-1H-imidazole-4,5-dicarbonitrile
- 4-Ethyl-1H-imidazol-2-amine hydrochloride
- Ethyl 2-amino-1H-imidazole-5-carboxylate
Uniqueness
2-Amino-4-(4,5-dimethyl-1h-imidazol-1-yl)-2-methylpentanamide stands out due to its unique substitution pattern on the imidazole ring and its specific amide linkage. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C11H20N4O |
|---|---|
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
2-amino-4-(4,5-dimethylimidazol-1-yl)-2-methylpentanamide |
InChI |
InChI=1S/C11H20N4O/c1-7(5-11(4,13)10(12)16)15-6-14-8(2)9(15)3/h6-7H,5,13H2,1-4H3,(H2,12,16) |
Clé InChI |
FRQBHTCMMAKIJY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(C=N1)C(C)CC(C)(C(=O)N)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



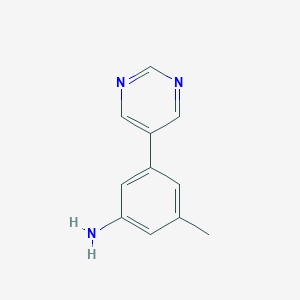

![Methyl5-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylate](/img/structure/B13625485.png)

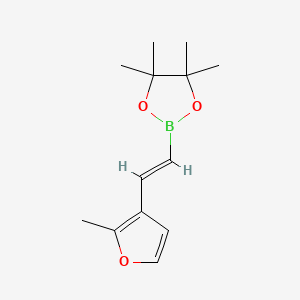
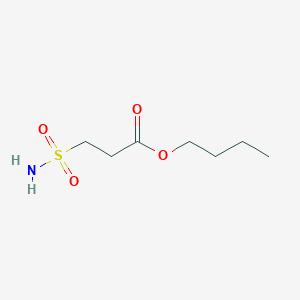
![[2-Chloro-5-(trifluoromethyl)thiophen-3-YL]boronic acid](/img/structure/B13625533.png)


